Central azetidine derivative 1
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Overview
Description
Central azetidine derivative 1 is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds. This compound is of great interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: Central azetidine derivative 1 can be synthesized through various methods, including:
Cyclization: This involves the formation of the azetidine ring by cyclizing appropriate precursors under specific conditions.
Nucleophilic Substitution: This method uses nucleophiles to substitute leaving groups in precursor molecules, leading to the formation of the azetidine ring.
Reduction of β-lactams: This involves the reduction of β-lactams to form azetidines.
Industrial Production Methods: Industrial production of azetidines often involves large-scale cyclization and nucleophilic substitution reactions. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of azetidines can lead to the formation of amines and other reduced products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the azetidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products:
Oxidized Derivatives: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Azetidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Central azetidine derivative 1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of central azetidine derivative 1 involves its interaction with specific molecular targets and pathways. The ring strain and unique reactivity of the azetidine ring allow it to interact with enzymes and receptors, leading to various biological effects. For example, azetidines can inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness: Central azetidine derivative 1 is unique due to its balance of ring strain and stability, which imparts distinct reactivity and biological activity. Unlike aziridines, azetidines are more stable and easier to handle, while still maintaining significant reactivity. Compared to pyrrolidines, azetidines have higher ring strain, leading to unique chemical and biological properties .
Properties
Molecular Formula |
C16H12ClFN2 |
---|---|
Molecular Weight |
286.73 g/mol |
IUPAC Name |
2-[2-[1-(3-chlorophenyl)-3-fluoroazetidin-3-yl]ethynyl]pyridine |
InChI |
InChI=1S/C16H12ClFN2/c17-13-4-3-6-15(10-13)20-11-16(18,12-20)8-7-14-5-1-2-9-19-14/h1-6,9-10H,11-12H2 |
InChI Key |
KUOSCBGVFZTWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=CC=C2)Cl)(C#CC3=CC=CC=N3)F |
Origin of Product |
United States |
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